Desorption Potential Shift: Cyclic vs. Linear Backbone Architecture
Alicyclic thiol SAMs on Au(111) exhibit significantly more negative reductive desorption potentials than aromatic thiol SAMs, a critical proxy for the gold-thiol bond strength and monolayer stability. While direct data for Cyclodecanethiol is not available in the primary literature, class-level inference from cyclohexanethiol (CHT) and cyclopentanethiol (CPT) demonstrates that increasing alicyclic ring size can shift the desorption potential compared to smaller rings [1]. The presence of a 10-membered ring, intermediate in conformational strain, is projected to yield a distinct potential value between that of CHT and CPT, offering a unique electrochemical stability window for tailored surface modification relative to linear 1-decanethiol, which forms a substantially different densely packed monolayer [2].
| Evidence Dimension | Reductive desorption peak potential (vs. Ag/AgCl) |
|---|---|
| Target Compound Data | Data not available in primary literature; projected as intermediate value based on cycloalkanethiol trend. |
| Comparator Or Baseline | Cyclohexanethiol (CHT) SAM: –779 mV; Cyclopentanethiol (CPT) SAM: –775 mV [1] |
| Quantified Difference | CHT vs. BT (aromatic) shift of +213 mV to more negative potential; CPT vs. BT shift of +209 mV [1]. |
| Conditions | SAMs on Au(111) electrode; 0.5 M KOH electrolyte; cyclic voltammetry [1]. |
Why This Matters
This allows researchers to select Cyclodecanethiol for applications requiring a specific electrochemical desorption signature distinct from linear alkanethiols, which is vital for biosensor interfaces and patterned co-adsorption systems.
- [1] J. Noh, H. Kang. (2013). Influence of Thiol Molecular Backbone Structure on the Formation and Reductive Desorption of Self-Assembled Aromatic and Alicyclic Thiol Monolayers on Au(111) Surface. Bulletin of the Korean Chemical Society, Vol. 34, No. 5, pp. 1383-1387. View Source
- [2] M. Suzuki, S. Fujii, S. Wakamatsu, U. Akiba, M. Fujihira. (2004). Self-assembly of thiolates with alicyclic moieties on Au(111). Nanotechnology, Vol. 15 No. 4 pp. S150-S153. View Source
